Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Overview
Description
Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound with a molecular formula of C13H16N4O4 and a molecular weight of 292.29 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common synthetic route includes the reaction of ethyl cyanoacetate with hydrazine hydrate to form a pyrazolopyrimidine derivative, followed by further functionalization to introduce the carbamoyl and hydroxypropyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has shown promise in several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-carbamoyl-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Ethyl 3-carbamoyl-6-(4-hydroxybutyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
These compounds share structural similarities but differ in the length and position of the hydroxypropyl group, which can influence their chemical properties and biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-2-21-13(20)10-8(4-3-5-18)6-15-12-9(11(14)19)7-16-17(10)12/h6-7,18H,2-5H2,1H3,(H2,14,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEDGXWPFFCPPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC2=C(C=NN12)C(=O)N)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.